1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol
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Overview
Description
1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group, an imidazole ring, and a propanol backbone, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with imidazole to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction and solvents like ethanol or dimethylformamide (DMF) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of 1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-one or 1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropanoic acid.
Reduction: Formation of 1-(2,4-dichlorophenoxy)-3-imidazoline-1-ylpropan-2-ol.
Substitution: Formation of 1-(2,4-dichlorophenoxy)-3-(substituted imidazol-1-yl)propan-2-ol.
Scientific Research Applications
1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The imidazole ring can interact with metal ions or other cofactors, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Imidazole: A simple heterocyclic compound with a similar imidazole ring.
Epichlorohydrin: A precursor in the synthesis of 1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike 2,4-dichlorophenoxyacetic acid, which is primarily used as a herbicide, this compound has broader applications in scientific research and industry. Its imidazole ring also distinguishes it from simpler compounds like imidazole, providing additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-imidazol-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-9-1-2-12(11(14)5-9)18-7-10(17)6-16-4-3-15-8-16/h1-5,8,10,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWIEMBBXBWFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(CN2C=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671386 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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